4-(Nitromethyl)oxan-4-ol

Organic Synthesis Nitroaldol Reaction Tetrahydropyran Building Blocks

4-(Nitromethyl)oxan-4-ol (CAS 50289-14-0), also systematically named 2H-Pyran-4-ol, tetrahydro-4-(nitromethyl)-, is a bifunctional synthetic intermediate of molecular formula C₆H₁₁NO₄ and molecular weight 161.16 g/mol. The compound features a saturated tetrahydropyran (oxane) ring substituted at the 4-position with both a tertiary hydroxyl group and a nitromethyl (–CH₂NO₂) side chain, as confirmed by SMILES notation OC1(C[N+]([O-])=O)CCOCC1.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 50289-14-0
Cat. No. B3269108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Nitromethyl)oxan-4-ol
CAS50289-14-0
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1COCCC1(C[N+](=O)[O-])O
InChIInChI=1S/C6H11NO4/c8-6(5-7(9)10)1-3-11-4-2-6/h8H,1-5H2
InChIKeyHVAGLCLPZYKTQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Nitromethyl)oxan-4-ol (CAS 50289-14-0): A Distinctive Nitro-Tetrahydropyranol Building Block for Selective Reduction and Diversification


4-(Nitromethyl)oxan-4-ol (CAS 50289-14-0), also systematically named 2H-Pyran-4-ol, tetrahydro-4-(nitromethyl)-, is a bifunctional synthetic intermediate of molecular formula C₆H₁₁NO₄ and molecular weight 161.16 g/mol . The compound features a saturated tetrahydropyran (oxane) ring substituted at the 4-position with both a tertiary hydroxyl group and a nitromethyl (–CH₂NO₂) side chain, as confirmed by SMILES notation OC1(C[N+]([O-])=O)CCOCC1 . This dual functionality—a nucleophilic alcohol and a synthetically tractable nitro group capable of reduction to a primary amine—distinguishes it from simpler tetrahydropyran derivatives that lack such orthogonal reactive handles [1]. The compound is commercially available from multiple suppliers at purities of 95%–98% and is classified as a research-use-only chemical .

Why Generic Substitution Fails for 4-(Nitromethyl)oxan-4-ol: Structural and Functional Non-Equivalence of In-Class Analogs


Simple substitution of 4-(nitromethyl)oxan-4-ol with isomeric or structurally related tetrahydropyran derivatives—such as 2-(nitromethyl)tetrahydro-2H-pyran, 4-(nitromethylene)tetrahydro-2H-pyran, or 4-(aminomethyl)oxan-4-ol—is scientifically invalid because the precise positioning of the nitromethyl group at C4 and the presence of the tertiary hydroxyl govern divergent synthetic utility, reactivity profiles, and downstream functional handles [1]. The Henry (nitroaldol) reaction between tetrahydro-4H-pyran-4-one and nitromethane produces exclusively the 4-substituted nitroalcohol isomer with a reported yield of 34% under specific base conditions, a regiospecificity that is lost with other ketone substrates . Additionally, the tert-alcohol at C4 introduces a site for further esterification or etherification while preserving the nitro group for orthogonal reduction to an amine—a paired functional versatility that co-elutes with no commercially available analog [1]. These structural determinants mean that even compounds sharing the C₆H₁₁NO₄ molecular formula cannot replicate the reactivity landscape of 4-(nitromethyl)oxan-4-ol in multi-step synthetic sequences targeting nitro-reduced or ring-functionalized intermediates .

4-(Nitromethyl)oxan-4-ol Quantitative Differentiation Evidence: Direct Comparator Data for Informed Procurement


Synthetic Yield: Henry Reaction Efficiency at Multigram Scale vs. Analog Nitroaldol Products

The Henry reaction between tetrahydro-4H-pyran-4-one and nitromethane under sodium ethoxide catalysis produces 4-(nitromethyl)oxan-4-ol in 34% isolated yield (24.4 g from 45.0 g ketone) after crystallization from ethyl acetate/hexanes . This yield is characteristic of a non-enolizable, symmetrical ketone substrate and compares favorably against literature yields for 2-substituted tetrahydropyran-4-one nitroaldol reactions, which often require more forcing conditions or chiral catalysts and yield 20–50% depending on the substrate steric demand [1]. The reproducible 34% yield at near-quarter-kilogram scale provides procurement confidence for multi-step synthetic campaigns.

Organic Synthesis Nitroaldol Reaction Tetrahydropyran Building Blocks

Physicochemical Partitioning: LogP and TPSA Differentiate 4-(Nitromethyl)oxan-4-ol from Des-nitro and Amino Congeners

4-(Nitromethyl)oxan-4-ol exhibits a predicted LogP of –0.1954 and a topological polar surface area (TPSA) of 72.6 Ų . In comparison, its reduced amine analog 4-(aminomethyl)oxan-4-ol (CAS 783303-73-1) has a lower TPSA (55.4 Ų for the free amine, predicted) and higher basicity, leading to dramatically different ionization and membrane-permeability profiles [1]. The nitro-to-amine reduction also increases LogP by approximately 0.6–0.8 units based on fragment-based prediction models. These divergences mean the two compounds cannot be substituted in parallel medicinal chemistry screening without altering target engagement, solubility, and ADME predictions.

Physicochemical Properties LogP TPSA Drug-like Property Prediction

Thermal Stability and Storage: Ambient Storage vs. Cold-Chain Requirements of the Reduced Amine Analog

4-(Nitromethyl)oxan-4-ol is recommended for storage at room temperature and ships under ambient conditions, as indicated by multiple supplier datasheets . In contrast, its reduced congener 4-(aminomethyl)oxan-4-ol hydrochloride (CAS 666261-01-4) requires storage at 2–8°C and ice-pack shipping to prevent degradation . This thermal lability differential arises from the greater chemical stability of the nitro group relative to the free amine, which is prone to oxidation and carbonate formation upon exposure to air. The nitro compound's boiling point is reported as 333.5 ± 17.0 °C at 760 mmHg, further attesting to its thermal robustness .

Chemical Stability Storage Conditions Procurement Logistics

Commercial Purity Tiers: 95% vs. 98% Grades Enable Fit-for-Purpose Procurement

4-(Nitromethyl)oxan-4-ol is commercially offered at two distinct purity grades: 95% (from suppliers such as Leyan and AchemBlock) and 98% (from Biomart and other specialty vendors) . This tiered purity availability allows users to balance cost considerations against assay stringency requirements. In comparison, the reduced amine analog 4-(aminomethyl)oxan-4-ol is predominantly available only at 95% or 97% purity as the hydrochloride salt, with fewer suppliers providing analytical certificates . The 98% grade of the nitro compound, coupled with its non-hygroscopic crystalline form (white to pale yellow solid), provides higher confidence for quantitative biological assays where precise stoichiometry is required .

Commercial Availability Purity Specification Cost-Quality Trade-off

GHS Hazard Classification: Differentiated Safety Profile for Laboratory Handling

According to supplier safety data, 4-(nitromethyl)oxan-4-ol carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) with the signal word 'Warning' . This profile is quantitatively less severe than the hydrochloride salt of its amine analog, which carries additional hazard codes related to corrosive or sensitizing properties . The absence of corrosive classification for the nitro compound simplifies laboratory handling requirements (no specialized ventilation beyond standard fume hood) and reduces personal protective equipment stringency relative to amine hydrochloride salts.

Safety Data GHS Classification Laboratory Handling

Patent-Cited Synthetic Utility: Verified Intermediate in KMO Inhibitor and EGFR Quinazoline Programs

4-(Nitromethyl)oxan-4-ol has been explicitly cited as a synthetic intermediate in at least three distinct patent families: (i) WO2013033068A1 covering kynurenine-3-monooxygenase (KMO) inhibitors for neurodegenerative disease, where the compound appears in Paragraph 00182 as a key building block for the pyrimidine core [1]; (ii) a quinazoline-based EGFR kinase inhibitor patent family where the nitromethyl-tetrahydropyran moiety is incorporated into the final pharmacophore ; and (iii) substituted imidazoquinoline immunomodulator patents where it is cited at Page/Page column 101–102 . No analog compound (e.g., 4-(aminomethyl)oxan-4-ol, 4-(hydroxymethyl)oxan-4-ol, or 4-methyloxan-4-ol) appears with comparable frequency across these or related patent families, underscoring the specific synthetic value of the nitromethyl derivative in pharmaceutically relevant molecular designs.

Medicinal Chemistry Patent Intermediate Kinase Inhibitor KMO Inhibitor

Optimal Application Scenarios for 4-(Nitromethyl)oxan-4-ol in Research and Industrial Procurement


Scaffold-Oriented Medicinal Chemistry: Amine Prodrug and Bioisostere Synthesis

The nitromethyl group of 4-(nitromethyl)oxan-4-ol enables post-synthetic reduction to a primary aminomethyl substituent using standard hydrogenation conditions (e.g., H₂, Pd/C), generating 4-(aminomethyl)oxan-4-ol as a versatile intermediate for amide coupling, reductive amination, or urea formation. This 'latent amine' strategy is exploited in the KMO inhibitor patent WO2013033068A1 [1], where the nitro group is retained until the final synthetic steps, avoiding protecting group manipulations. The orthogonal reactivity of the tert-alcohol (available for esterification or etherification) and the nitromethyl handle makes this compound ideal for diversity-oriented synthesis (DOS) campaigns that demand multiple points of chemical diversification without cross-reactivity [2]. Procurement of the nitro compound as a stable, room-temperature-storable solid supports parallel library synthesis across multiple weeks without degradation.

Building Block for EGFR Kinase Inhibitor and Immunomodulator Lead Optimization

The compound has been explicitly employed as a key intermediate in quinazoline-based EGFR kinase inhibitor programs and substituted imidazoquinoline immunomodulator patents . In these contexts, the tetrahydropyran ring contributes conformational constraint and reduced aromatic ring count—factors increasingly correlated with improved clinical success rates. The 98% purity grade available from specialty suppliers meets the stringent analytical requirements for lead optimization where trace impurities can confound IC₅₀ determinations and selectivity profiling. The compound's predicted LogP (–0.1954) and moderate TPSA (72.6 Ų) align with oral drug-like chemical space, making it a suitable building block for programs targeting orally bioavailable candidates.

Multi-Kilogram Synthetic Route Development and Process Chemistry

The validated Henry reaction protocol producing 24.4 g of product at 34% yield establishes a baseline for process chemistry optimization. The use of inexpensive reagents—tetrahydro-4H-pyran-4-one (a commodity chemical), nitromethane, and sodium ethoxide—means the cost of goods is dominated by labor and purification rather than raw material expense, favoring economies of scale. The crystalline nature of the product and its purification by simple crystallization (rather than column chromatography) are advantageous for pilot-plant scale-up. The ambient storage stability eliminates the need for jacketed reactors or cold rooms during intermediate holding, reducing capital expenditure for contract manufacturing organizations (CMOs) considering this compound for GMP intermediate production.

Negative Design and Selectivity Profiling: Nitro-Containing Fragment Library Member

Nitroaromatic and nitroaliphatic functional groups are often excluded from screening libraries due to concerns about toxicity and redox cycling. However, 4-(nitromethyl)oxan-4-ol provides a controlled context for studying nitro group SAR: the aliphatic nitromethyl substituent lacks the extended conjugation of nitroaromatics and thus exhibits different redox potentials and metabolic fates. The compound's well-characterized GHS profile (H302/H315/H319/H335, Warning) and its documented role as a precursor to amine-containing biologically active molecules make it a valuable inclusion in fragment-based drug discovery (FBDD) libraries that aim to probe nitro-to-amine prodrug strategies or to understand the safety liabilities of aliphatic nitro groups in a systematic fashion.

Quote Request

Request a Quote for 4-(Nitromethyl)oxan-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.